molecular formula C17H16ClN3S B3991632 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine

Cat. No.: B3991632
M. Wt: 329.8 g/mol
InChI Key: RRMHMARSYQXSMI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry recognized as a bioisostere of purines . This scaffold is extensively investigated for its potential as a protein kinase inhibitor, targeting key enzymes involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and B-Raf kinases . Thieno[2,3-d]pyrimidine derivatives have also been identified as potent inhibitors of potassium channels, indicating substantial research value for studying and treating cardiac conditions such as atrial fibrillation and atrial flutter . The specific substitution pattern of a 4-chlorophenyl group and a piperidino group on this core structure is designed to optimize interactions with biological targets, potentially leading to high affinity and selectivity in research applications. Compounds within this class have demonstrated promising cytotoxic and antiproliferative effects in vitro against various human cancer cell lines, making them valuable tools for oncology research and drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c18-13-6-4-12(5-7-13)14-10-22-17-15(14)16(19-11-20-17)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHMARSYQXSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with 4-chlorophenyl and piperidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring in thieno[2,3-d]pyrimidines is susceptible to nucleophilic substitution at position 4. In the parent compound 5-(4-chlorophenyl)-4-chlorothieno[2,3-d]pyrimidine , the chlorine atom at position 4 is replaced by piperidine under reflux conditions (Table 1) .

Reaction TypeReagents/ConditionsProductYieldReference
Piperidine substitutionPiperidine, EtOH, reflux, 12 h5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine85–92%

This reaction proceeds via an S<sub>N</sub>Ar mechanism , facilitated by the electron-withdrawing thiophene and pyrimidine rings. Piperidine acts as a nucleophile, displacing the chloride ion .

Functionalization of the Piperidine Moiety

The piperidine nitrogen undergoes alkylation, sulfonation, and acylation reactions (Table 2) .

Reaction TypeReagents/ConditionsProductYieldReference
Sulfonation4-Chlorobenzenesulfonyl chloride, DMF, K<sub>2</sub>CO<sub>3</sub>, 0–5°C4-(4-Chlorophenylsulfonyl)piperidin-1-yl derivative78%
AlkylationBenzyl bromide, NaH, DMF, RT, 6 h4-(Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine65%
AcylationAcetic anhydride, pyridine, 80°C, 3 hAcetylated piperidine derivative90%

The sulfonation reaction is critical for enhancing solubility and biological activity , while alkylation introduces steric bulk for target selectivity.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes Friedel-Crafts alkylation and halogenation (Table 3) .

Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>, DCM, 0°C5-(4-Chloro-3-bromophenyl) derivative60%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C, 4 h5-(4-Chloro-3-nitrophenyl) derivative55%

The electron-withdrawing chlorine atom directs electrophiles to the meta position . These modifications are used to tune electronic properties for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura and Sonogashira couplings (Table 4) .

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O5-(4-Chlorophenyl)-6-arylthieno[2,3-d]pyrimidine70–85%
Sonogashira couplingPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, TEA, alkyne6-Alkynylthieno[2,3-d]pyrimidine75%

These reactions enable diversification at position 6 of the thiophene ring, which is critical for optimizing pharmacokinetic properties.

Oxidation and Reduction

The thiophene ring and chlorophenyl group undergo redox transformations (Table 5) .

Reaction TypeReagents/ConditionsProductYieldReference
OxidationmCPBA, DCM, 0°C → RTThiophene-S-oxide derivative88%
ReductionH<sub>2</sub>, Pd/C, EtOH, 50 psi, 6 h5-(4-Chlorophenyl)tetrahydrothienopyrimidine95%

Oxidation to the sulfoxide enhances hydrogen-bonding capacity, while reduction saturates the thiophene ring for conformational studies .

Biological Activity and SAR Insights

Derivatives of this compound show Pim-1 kinase inhibition (IC<sub>50</sub> = 0.8 μM) and anti-breast cancer activity (IC<sub>50</sub> = 4.2 μM against MCF-7 cells) . Key SAR trends include:

  • Piperidine alkylation improves blood-brain barrier penetration.

  • Electron-withdrawing groups on the phenyl ring enhance kinase affinity .

  • Thiophene modifications reduce off-target toxicity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine is C12H10ClN3SC_{12}H_{10}ClN_3S, with a molecular weight of approximately 251.75 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit anticancer properties. A study synthesized various derivatives of thieno[2,3-d]pyrimidine and evaluated their cytotoxic effects against cancer cell lines. The results demonstrated that compounds bearing the piperidine moiety significantly inhibited cell proliferation in several cancer types, suggesting their potential as lead compounds for anticancer drug development .

Antimicrobial Activity

Another area of application is in antimicrobial therapy. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Neurological Disorders

The piperidine structure in this compound suggests potential applications in treating neurological disorders. Research has indicated that derivatives can act as selective inhibitors of certain neurotransmitter receptors, which may lead to therapeutic effects in conditions such as depression and anxiety .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal focused on the anticancer efficacy of synthesized thieno[2,3-d]pyrimidines. The study demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The table below compares key structural features, physicochemical properties, and spectroscopic data of the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position 4) Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data (NMR, IR)
5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine (Target) C₁₇H₁₅ClN₄S Piperidine ~342.8 Not reported Likely δ 7.5–8.5 (aromatic H), ~1600 cm⁻¹ (C=N)
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine C₂₃H₂₁ClN₄ Pyrrolidine ~400.9 Not reported Dihedral angles: 66.35° (A), 45.59° (B)
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}thieno[2,3-d]pyrimidine C₂₉H₂₂Cl₂N₄S Bulky piperazinyl (diphenylmethyl) ~553.5 Not reported Increased lipophilicity (logP ~5.2)
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine C₁₈H₉Cl₃N₂OS 2,4-Dichlorophenoxy 407.7 Not reported Higher molecular weight; δ 7.8–8.2 (Cl-Ar)
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine C₁₉H₁₂ClN₃O₂S Benzodioxolyloxy 383.0 ([M+H]⁺) 156–158 δ 6.08 (CH₂), 8.67 (pyrimidine H)
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide C₁₈H₁₇ClN₄OS Piperidine-4-carboxamide ~396.9 Not reported δ 1.5–2.5 (piperidine), 6.5–7.5 (NH₂)

Key Observations:

  • The benzodioxolyloxy group in introduces electron-donating effects, which may enhance binding to electron-deficient biological targets.
  • Thermal Stability: Compounds with extended aromatic systems (e.g., pyrrolo[2,3-d]pyrimidines in ) exhibit high melting points (>250°C), suggesting strong intermolecular interactions .
  • Spectroscopic Signatures: The 4-chlorophenyl group consistently shows aromatic proton signals near δ 7.5–8.3. Piperidine/pyrrolidine substituents exhibit distinct ¹H-NMR signals (e.g., δ 1.5–3.5 for aliphatic protons) .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In , the dihedral angles between the central fused ring and substituents (66.35° and 45.59°) suggest a non-planar structure, reducing π-π stacking but enhancing hydrophobic interactions .
  • Crystal Packing: The compound in exhibits C⋯C interactions (4.390 Å) between pyrrolidine rings, contributing to lattice stability. Similar interactions are likely in the target compound due to its piperidine moiety.

Biological Activity

5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3SC_{12}H_{10}ClN_3S with a molecular weight of approximately 281.17 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit notable antibacterial properties. For instance, compounds synthesized with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity often involves the inhibition of bacterial growth through interference with critical metabolic pathways.

CompoundBacterial StrainActivity Level
Compound AS. typhiModerate
Compound BB. subtilisStrong

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been widely studied. A recent investigation assessed the cytotoxicity of various thieno[2,3-d]pyrimidine compounds against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like etoposide, suggesting superior efficacy .

CompoundCell LineIC50 (µM)
Compound 1MCF-70.09
Compound 2A5490.03

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Studies have focused on acetylcholinesterase (AChE) and urease inhibition, both of which are crucial in various physiological and pathological processes. Inhibitors of AChE are particularly important in the treatment of Alzheimer's disease .

Case Studies

  • Antibacterial Screening : In a study evaluating synthesized derivatives of thieno[2,3-d]pyrimidine, several compounds were tested against a panel of bacterial strains. The findings revealed that modifications in the piperidine moiety influenced the antibacterial efficacy significantly .
  • Anticancer Efficacy : Another study investigated the anticancer activity of pyrimidine derivatives against multiple cell lines. Compounds containing electron-rich groups demonstrated enhanced cytotoxicity compared to their counterparts without such modifications .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine?

Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between thiophene precursors and chlorophenyl groups under catalytic conditions.
  • Heterocyclic ring formation via cyclization of intermediates, such as using thiourea or triazole derivatives to construct the pyrimidine core.
  • Piperidine substitution via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce the piperidin-1-yl group.

For example, in analogous thieno[2,3-d]pyrimidine derivatives, reactions were conducted with p-toluenesulfonic acid as a catalyst, yielding compounds with >75% efficiency under reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromaticity (e.g., δ 7.52–8.67 ppm for aromatic protons in related compounds) .
  • LC-MS : For molecular weight verification (e.g., m/z 383.0 [M+H]+ observed in a structurally similar derivative) .
  • X-ray crystallography : To resolve crystal packing and bond lengths (SHELX software is widely used for refinement ).

Table 1: Example NMR Data for a Thieno[2,3-d]pyrimidine Derivative

Proton EnvironmentChemical Shift (δ, ppm)
Aromatic (C6H4)7.52–7.72 (d, J=7.6 Hz)
Pyrimidine protons7.94, 8.67 (s)
CH2 (benzodioxole)6.08 (s)

Q. What primary pharmacological targets have been explored for this compound?

Answer: The compound’s thieno[2,3-d]pyrimidine core is associated with:

  • Kinase inhibition (e.g., p38 MAP kinase), due to structural similarity to ATP-competitive inhibitors .
  • Anticancer activity : Derivatives with 4-chlorophenyl groups showed IC50 values lower than doxorubicin in cytotoxicity assays .
  • Antibacterial effects : Activity against Gram-positive and Gram-negative bacteria correlates with heterocyclic substituents .

Table 2: Bioactivity of Selected Analogues

CompoundActivity (vs. Doxorubicin)Target Bacteria
16Higher anticancer activityS. aureus, E. coli
19bHigher anticancer activityP. aeruginosa, B. subtilis

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) and bioavailability.
  • Model selection : Use orthotopic or patient-derived xenograft (PDX) models to better mimic human physiology.
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., piperidine or chlorophenyl groups) to optimize potency while reducing off-target effects .

Q. What computational methods predict the binding affinity to target proteins?

Answer:

  • Molecular docking : Tools like AutoDock Vina simulate interactions with kinase active sites (e.g., p38 MAP kinase ).
  • QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with bioactivity data .
  • Density Functional Theory (DFT) : Calculate charge distribution to identify reactive pharmacophores .

Q. How does the substitution pattern on the thieno[2,3-d]pyrimidine core influence bioactivity?

Answer:

  • Piperidine group : Enhances solubility and target engagement via hydrogen bonding .
  • 4-Chlorophenyl group : Increases lipophilicity and membrane permeability, critical for intracellular targets .
  • Heterocyclic substituents : Triazole or morpholine groups improve antibacterial potency by disrupting bacterial membranes .

Table 3: Impact of Substituents on Activity

SubstituentEffect on Activity
Piperidin-1-ylImproved kinase inhibition (IC50 ↓ 30%)
4-MethoxyphenylReduced cytotoxicity (IC50 ↑ 2-fold)
TriazoleEnhanced Gram-negative activity

Q. What strategies resolve crystallographic disorder in thieno[2,3-d]pyrimidine derivatives?

Answer:

  • High-resolution data collection : Use synchrotron radiation for datasets with >1.0 Å resolution.
  • Twinned refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., piperidine conformers) .

Q. How can metabolic stability be improved without compromising bioactivity?

Answer:

  • Prodrug design : Introduce ester or amide groups that hydrolyze in vivo (e.g., ethyl carboxylate derivatives ).
  • Deuterium incorporation : Stabilize metabolically labile C-H bonds (e.g., at the piperidine methyl group).
  • Structural rigidification : Reduce rotational freedom via ring fusion or steric hindrance .

Q. What experimental protocols ensure reproducibility in biological assays?

Answer:

  • Standardized cell lines : Use authenticated lines (e.g., NCI-60 panel) with mycoplasma testing.
  • Dose-response curves : Include positive controls (e.g., doxorubicin) and calculate IC50 using nonlinear regression .
  • Triplicate experiments : Report mean ± SD and statistical significance (p<0.05 via ANOVA) .

Q. How are degradation products analyzed to inform storage protocols?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity.
  • HPLC-MS monitoring : Identify degradation products (e.g., dechlorinated or oxidized derivatives) .
  • Storage recommendations : Store at –20°C under inert atmosphere (N2/Ar) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Reactant of Route 2
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5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.